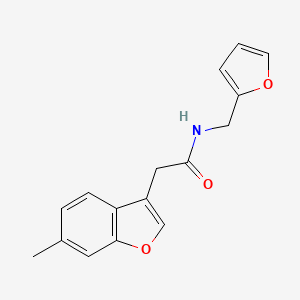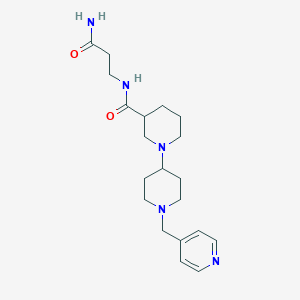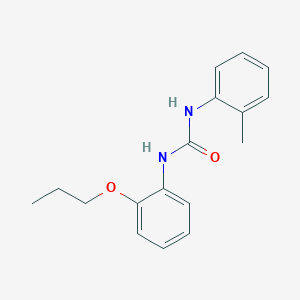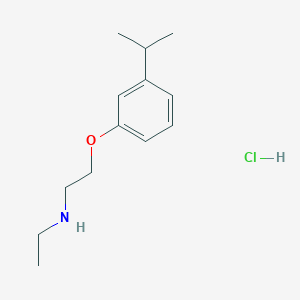![molecular formula C14H12N2O5S B5361214 methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5361214.png)
methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring substituted with a methyl ester, a benzodioxole moiety, and an amino carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Amination: The benzodioxole derivative is then reacted with an amine to introduce the amino group.
Coupling with Thiophene: The amino-benzodioxole is coupled with a thiophene derivative under conditions that facilitate the formation of the carbonyl-amino linkage.
Esterification: The final step involves the esterification of the thiophene carboxylic acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions typically involve nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with enzymes and receptors are of interest in pharmacology.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the amino carbonyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target, leading to biological effects such as inhibition of enzyme activity or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-thiophenecarboxylate
- Methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate
Uniqueness
Methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzodioxole moiety and the thiophene ring makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Eigenschaften
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylcarbamoylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-19-13(17)12-9(4-5-22-12)16-14(18)15-8-2-3-10-11(6-8)21-7-20-10/h2-6H,7H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOGYZSWLDTOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-benzyl-N,N-dimethyl-N'-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine](/img/structure/B5361141.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361153.png)

![2-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5361160.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5361167.png)
![N-[1-(4-ethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B5361175.png)


![N-(3-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5361193.png)
![4-methoxy-3-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5361195.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(6-methylpyridin-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5361202.png)
![N,N-bis(2-hydroxyethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5361205.png)
![5-ethyl-7-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5361216.png)
